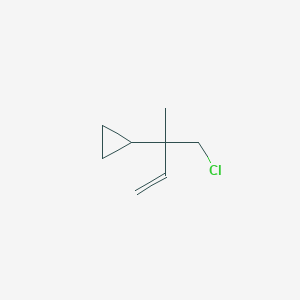
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane is an organic compound with the molecular formula C8H13Cl. It is characterized by a cyclopropane ring attached to a chlorinated methylbutenyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbut-3-en-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with chlorinated alkenes under specific conditions. One common method includes the use of a cyclopropanation reaction where a chlorinated alkene is reacted with a cyclopropane precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclopropanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorinated group to a hydrogenated form.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized cyclopropane derivatives .
Applications De Recherche Scientifique
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1-Chloro-2-methylbut-3-en-2-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Bromo-2-methylbut-3-en-2-yl)cyclopropane
- (1-Iodo-2-methylbut-3-en-2-yl)cyclopropane
- (1-Fluoro-2-methylbut-3-en-2-yl)cyclopropane
Uniqueness
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its brominated, iodinated, and fluorinated analogs. The chlorine atom influences the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C8H13Cl |
|---|---|
Poids moléculaire |
144.64 g/mol |
Nom IUPAC |
(1-chloro-2-methylbut-3-en-2-yl)cyclopropane |
InChI |
InChI=1S/C8H13Cl/c1-3-8(2,6-9)7-4-5-7/h3,7H,1,4-6H2,2H3 |
Clé InChI |
GPNATBZODABUES-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)(C=C)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)
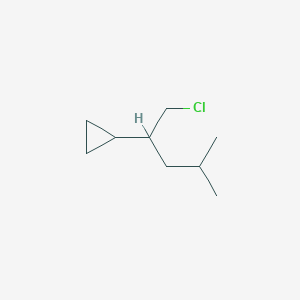
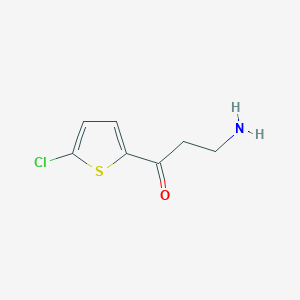


![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)
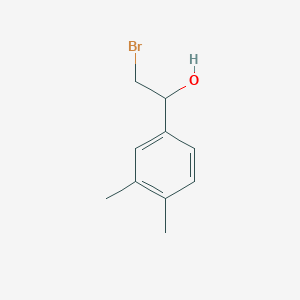
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
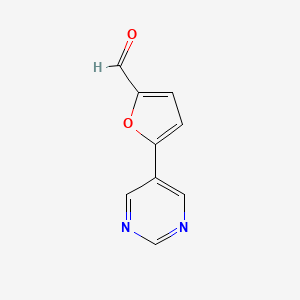
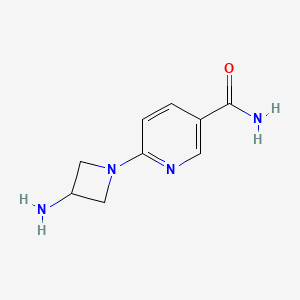
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
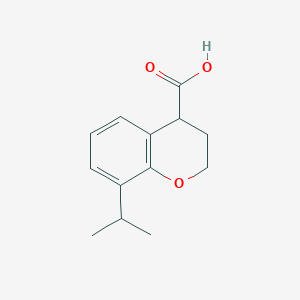
![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
